molecular formula C11H22OS B8288569 n-Octylglycidyl thioether

n-Octylglycidyl thioether

Cat. No.: B8288569
M. Wt: 202.36 g/mol
InChI Key: AKIRBXYYAMYIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylglycidyl thioether is a useful research compound. Its molecular formula is C11H22OS and its molecular weight is 202.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

2-(octylsulfanylmethyl)oxirane

InChI

InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-13-10-11-9-12-11/h11H,2-10H2,1H3

InChI Key

AKIRBXYYAMYIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

293 g of n-octylmercaptan and 5 g of tetrabutylammonium chloride are placed into a 1 liter Sovirel reactor (double-walled reaction vessel) fitted with thermometer, stirrer, dropping funnel, dosing dropping-funnel and pH-electrode. To this solution are added dropwise within 80 minutes at a pH value of 11.6-12.0, with stirring and intensive cooling, 184 g of epichlorohydrin. The pH value is maintained constant over the total period of 80 minutes by the corresponding controlled addition of about 10 ml of a 22% aqueous sodium hydroxide solution. The reaction temperature should not exceed 20° C. After completion of the exothermic reaction, 305 ml of 22% sodium hydroxide solution are introduced dropwise within 15 minutes. The reaction mixtue is subsequently stirred at 50° C. for 30 minutes; the aqueous phase is then separated, the organic phase is washed twice with 200 g of water each time, and the organic phase is fractionated in vacuo. The yield is 382 g (94% of theory) with a boiling point of 92°-94° C. at 0.04 mbar and a refractive index of nD20 : 1.4718.
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
305 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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